1-Methylnicotinamide-d3 Iodide
Description
Overview of 1-Methylnicotinamide (B1211872) (1-MNA) as an Endogenous Nicotinamide (B372718) Metabolite
1-Methylnicotinamide (1-MNA) is a naturally occurring substance in the human body, primarily synthesized in the liver as a metabolite of nicotinamide (a form of vitamin B3). wikipedia.org1mna.com This process is catalyzed by the enzyme nicotinamide N-methyltransferase (NNMT). wikipedia.orgnih.gov For a long time, 1-MNA was considered an inactive byproduct of nicotinamide metabolism. nih.govnih.gov However, recent scientific research has illuminated its significant biological activities and therapeutic potential. wikipedia.orgbliglossary.com
1-MNA is now recognized for its diverse effects, including anti-inflammatory, antithrombotic, and vasoprotective properties. wikipedia.orgnih.govnih.gov It plays a role in the health of the vascular endothelium, the inner lining of blood vessels, and is involved in modulating inflammatory responses and energy metabolism. 1mna.commdpi.comfrontiersin.org Studies have shown that 1-MNA can influence the production of prostacyclin, a compound that helps prevent blood clots. nih.govnih.gov Its involvement in such critical pathways underscores the importance of accurately measuring its levels in biological samples to understand its role in health and disease. mdpi.comfrontiersin.org
Rationale for Deuterium (B1214612) Labeling in Chemical Biology and Biomedical Research
Deuterium labeling is a technique where hydrogen atoms in a molecule are replaced by their heavier, stable isotope, deuterium. clearsynth.com This substitution has minimal impact on the fundamental chemical properties of the compound but provides a distinct mass signature. clearsynth.comchem-station.com This difference in mass is the cornerstone of its utility in a variety of research applications. clearsynth.comchem-station.com
In chemical biology and biomedical research, deuterium-labeled compounds serve as invaluable tracers. clearsynth.com They allow scientists to follow the metabolic fate of a molecule within a biological system, providing insights into metabolic pathways and the rates at which drugs are absorbed, distributed, metabolized, and excreted. clearsynth.com The use of deuterium labeling can also enhance the metabolic stability of a drug, potentially leading to improved therapeutic profiles. clearsynth.comacs.org
Significance of 1-Methylnicotinamide-d3 Iodide as a Stable Isotope-Labeled Research Tool and Reference Material
This compound is a synthetically created version of 1-MNA where three hydrogen atoms have been replaced with deuterium. scbt.com This labeling makes it an ideal internal standard for quantitative analysis, particularly in methods utilizing mass spectrometry. nih.govlgcstandards.comacanthusresearch.com
In quantitative bioanalysis, an internal standard is a compound with similar chemical properties to the analyte (the substance being measured) that is added in a known amount to a sample. nih.gov It helps to correct for variations that can occur during sample preparation and analysis, thereby improving the accuracy and precision of the measurement. nih.govscispace.com
Stable isotope-labeled (SIL) internal standards, like this compound, are considered the gold standard. nih.govscispace.com Because they are chemically almost identical to the analyte, they behave very similarly during extraction, chromatography, and ionization in the mass spectrometer. acanthusresearch.com However, due to the mass difference from the deuterium atoms, the instrument can distinguish between the labeled internal standard and the unlabeled endogenous 1-MNA. lgcstandards.com This allows for highly accurate quantification of 1-MNA levels in complex biological matrices such as plasma and urine. acs.orglgcstandards.com Therefore, this compound serves as a crucial reference material for researchers studying the roles of 1-MNA in various physiological and pathological processes. lgcstandards.comacanthusresearch.com
| Property | Description |
| Chemical Name | This compound |
| Synonyms | Nicotinamide-d3 Methiodide, 3-(Aminocarbonyl)-1-methylpyridinium-d3 Iodide |
| Chemical Formula | C7H6D3IN2O |
| Appearance | Solid |
| Application | Stable isotope-labeled internal standard for mass spectrometry |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C7H9IN2O |
|---|---|
Molecular Weight |
267.08 g/mol |
IUPAC Name |
1-(trideuteriomethyl)pyridin-1-ium-3-carboxamide;iodide |
InChI |
InChI=1S/C7H8N2O.HI/c1-9-4-2-3-6(5-9)7(8)10;/h2-5H,1H3,(H-,8,10);1H/i1D3; |
InChI Key |
IWEIZMCTGMHCRE-NIIDSAIPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[N+]1=CC=CC(=C1)C(=O)N.[I-] |
Canonical SMILES |
C[N+]1=CC=CC(=C1)C(=O)N.[I-] |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Approaches for 1 Methylnicotinamide Derivatives
General Synthetic Strategies for Deuterated Nicotinamide (B372718) Metabolites
The synthesis of deuterated nicotinamide metabolites employs various chemical and chemoenzymatic strategies, depending on the desired location and number of deuterium (B1214612) atoms. For complex derivatives, isotopes can be incorporated into the sugar residue (e.g., ²H, ¹⁸O, ¹³C) or the nicotinamide core itself. nih.gov These dedicated syntheses are essential for producing tracers to study metabolic flux and biosynthetic pathways. nih.govmedchemexpress.com
Common chemical strategies include:
Deuterium Gas (D₂): Catalytic hydrogenation using D₂ gas is a straightforward method for introducing deuterium into unsaturated bonds within a precursor molecule.
Deuterated Reagents: The use of deuterated reagents is a precise way to introduce labels at specific positions. For instance, reacting a suitable precursor with a deuterated Grignard reagent, such as methyl-d3 magnesium bromide (CD₃MgBr), can introduce a deuterated methyl group. mdpi.com Similarly, deuterated reducing agents like sodium borodeuteride (NaBD₄) can introduce deuterium at carbonyl groups.
Deuterium Oxide (D₂O): Hydrogen-deuterium exchange reactions using deuterium oxide (heavy water) can be used to replace labile protons, such as those on hydroxyl or amine groups, with deuterium. mdpi.com This method is particularly useful for labeling specific functional groups under controlled pH conditions. wikipedia.org
Multi-step Synthesis: For targeted labeling of the pyridine ring, multi-step synthetic routes are often necessary. For example, Nicotinamide-2,4,5,6-d₄ is a deuterated form of vitamin B3 where the protons on the pyridine ring at positions C-2, C-4, C-5, and C-6 are replaced by deuterium. sigmaaldrich.com
These strategies allow for the creation of a wide range of labeled nicotinamide metabolites, which are indispensable for detailed metabolic research.
Incorporation of Stable Isotopes (Deuterium and Carbon-13) in 1-Methylnicotinamide (B1211872) Structures
The most direct method for synthesizing 1-Methylnicotinamide-d3 Iodide involves the N-methylation of a nicotinamide precursor using a deuterated methylating agent. The reaction typically uses trideuteromethyl iodide (d₃-methyl iodide) to introduce the labeled methyl group onto the pyridine nitrogen of nicotinamide. amazonaws.com
A general procedure involves dissolving the nicotinamide substrate in a dry solvent like acetonitrile, followed by the addition of d₃-methyl iodide. amazonaws.com The reaction can be accelerated using microwave irradiation at an elevated temperature. amazonaws.com This approach provides a high-yield and efficient route to the desired isotopically labeled product, 3-carbamoyl-1-(methyl-d3)pyridin-1-ium iodide. amazonaws.com The non-deuterated version of this synthesis proceeds similarly, using methyl iodide to react with nicotinamide in methanol. scispace.com
It is also possible to incorporate multiple types of stable isotopes into the same molecule. For example, 1-Methylnicotinamide-¹³C,d₃ iodide is a dual-labeled compound containing both carbon-13 and deuterium. medchemexpress.com Such multi-site labeling is valuable for complex metabolic tracing studies, allowing researchers to follow different parts of the molecule simultaneously. nih.gov
Table 1: General Synthesis of this compound
| Reactant | Deuterated Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| Nicotinamide | Trideuteromethyl iodide (d₃-methyl iodide) | Dry acetonitrile, Microwave, 140°C, 90 minutes | 3-carbamoyl-1-(methyl-d3)pyridin-1-ium iodide | amazonaws.com |
Preparation of Labeled Standards for Quantitative Bioanalysis and Research
Stable isotope-labeled (SIL) compounds, such as this compound, are crucial for modern quantitative bioanalysis, particularly in assays using liquid chromatography-tandem mass spectrometry (LC-MS/MS). bioanalysis-zone.comnih.gov They serve as ideal internal standards (IS) because their chemical and physical properties are nearly identical to those of the unlabeled analyte being measured. bioanalysis-zone.com
The key advantages of using a SIL internal standard include:
Similar Chromatographic Behavior: The labeled and unlabeled compounds co-elute during chromatography, meaning they experience the same analytical conditions. bioanalysis-zone.com
Correction for Matrix Effects: They compensate for variations in sample preparation, extraction efficiency, and ion suppression or enhancement during mass spectrometry analysis. bioanalysis-zone.comsigmaaldrich.com
Improved Accuracy and Precision: By normalizing the signal of the analyte to the signal of the known concentration of the internal standard, the accuracy and precision of the quantification are significantly improved. nih.gov
The preparation of these standards involves the precise chemical synthesis described previously, followed by purification and rigorous characterization to confirm chemical and isotopic purity. amazonaws.com These well-characterized labeled standards are then used to build calibration curves and accurately quantify the levels of endogenous 1-methylnicotinamide in complex biological matrices like human plasma and urine. nih.gov The development of robust LC-MS/MS assays using SIL standards is essential for assessing clinical biomarkers and understanding drug-drug interactions involving renal transporters. nih.gov
Table 2: Comparison of Analyte and Stable Isotope-Labeled Internal Standard
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Analytical Role |
|---|---|---|---|
| 1-Methylnicotinamide Iodide | C₇H₉IN₂O | 264.06 | Analyte |
| This compound | C₇H₆D₃IN₂O | 267.08 | Internal Standard |
Advanced Analytical Techniques for 1 Methylnicotinamide and Its Metabolites in Research Studies
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies
LC-MS/MS has become the cornerstone for the analysis of 1-MN in research settings due to its ability to separate the analyte from complex sample matrices and provide definitive identification and quantification.
Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for the retention and separation of polar compounds like 1-MN that may not be well-retained on traditional reversed-phase columns. youtube.com In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a less polar organic solvent, typically acetonitrile, and a small amount of aqueous solvent. youtube.com This creates a water-enriched layer on the surface of the stationary phase, and the separation is based on the partitioning of the analyte between this layer and the bulk mobile phase. nih.gov
The advantages of using HILIC for 1-MN analysis include:
Enhanced Retention: Sufficient retention of highly polar compounds that are poorly retained in reversed-phase LC. chromatographyonline.com
Improved MS Sensitivity: The high organic content of the mobile phase facilitates better desolvation in the mass spectrometer's ion source, leading to increased ionization efficiency and sensitivity. nih.govchromatographyonline.com
Orthogonal Selectivity: HILIC can provide a different selectivity compared to reversed-phase LC, which is beneficial for separating co-eluting interferences. chromatographyonline.com
HILIC-MS/MS assays have been successfully developed for the quantification of 1-MN in human plasma and urine. nih.gov These methods are valuable for assessing drug-drug interactions involving renal transporters like the organic cation transporter 2 (OCT2) and multidrug and toxin extrusion (MATE) proteins, for which 1-MN is an endogenous probe. nih.gov
Multiple Reaction Monitoring (MRM) is a tandem mass spectrometry (MS/MS) technique that provides a high degree of selectivity and sensitivity for quantitative analysis. labce.comwikipedia.org In an MRM experiment, a specific precursor ion (in this case, the molecular ion of 1-MN) is selected in the first quadrupole (Q1), fragmented in the collision cell (q2), and then a specific product ion is selected in the third quadrupole (Q3) for detection. wikipedia.org This precursor-to-product ion transition is highly specific to the analyte of interest. labce.com
The use of MRM significantly reduces background noise and matrix effects, allowing for accurate quantification even at low concentrations. For the analysis of 1-MN, specific MRM transitions are established to ensure that only this compound is being measured. The selection of optimal precursor and product ions, along with the optimization of collision energy, is a critical step in method development.
An example of MRM transitions that could be used for 1-Methylnicotinamide (B1211872) and its labeled internal standard is presented in the table below.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 1-Methylnicotinamide | 137.1 | 94.1 |
| 1-Methylnicotinamide-d3 | 140.1 | 97.1 |
Note: The specific m/z values can vary slightly depending on the instrument and experimental conditions.
The combination of Ultra-High Performance Liquid Chromatography (UHPLC) with HILIC and mass spectrometry (UHP-HILIC-MS) offers a rapid and highly efficient method for studying enzyme kinetics. This technique has been successfully applied to develop activity assays for nicotinamide (B372718) N-methyltransferase (NNMT), the enzyme responsible for the synthesis of 1-MN from nicotinamide. researchgate.net
This assay allows for the rapid separation of the reaction product, 1-MN, from the substrate, nicotinamide. researchgate.net The high sensitivity of the mass spectrometric detection enables the analysis of small sample volumes and low enzyme concentrations. researchgate.net This methodology has proven valuable for performing kinetic analyses of NNMT-mediated methylation and for screening potential small molecule inhibitors of the enzyme. researchgate.net
Application of Labeled 1-Methylnicotinamide-d3 Iodide as an Internal Standard
In quantitative bioanalytical methods, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting for analyte loss during sample preparation and for variations in instrument response. This compound is a deuterated form of 1-Methylnicotinamide and serves as an ideal internal standard for the quantification of endogenous 1-MN. scbt.com
The key advantages of using this compound as an internal standard include:
Similar Physicochemical Properties: It co-elutes with the unlabeled analyte under most chromatographic conditions, ensuring that it experiences similar matrix effects.
Mass Difference: The mass difference of 3 Daltons allows for its distinct detection from the endogenous analyte by the mass spectrometer.
Improved Accuracy and Precision: By normalizing the response of the analyte to that of the internal standard, the accuracy and precision of the measurement are significantly improved.
The use of this compound has been integral to the development of robust and reliable LC-MS/MS methods for the quantification of 1-MN in various biological matrices.
Analytical Method Development and Validation for Research Applications
The development and validation of analytical methods are critical steps to ensure that the data generated are reliable and reproducible. jddtonline.info This process is governed by guidelines from regulatory agencies and involves a series of experiments to demonstrate that the method is suitable for its intended purpose. jddtonline.infosofpromed.com
The key parameters evaluated during method validation include:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. formosapublisher.org
Accuracy: The closeness of the measured value to the true value. sysrevpharm.org
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. sysrevpharm.org This is typically assessed at two levels: intra-assay (within-run) and inter-assay (between-run) precision.
Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample over a defined range. sysrevpharm.org
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively. sysrevpharm.org
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. sysrevpharm.org
A validated HPLC method for the measurement of 1-MN in plasma and urine demonstrated excellent linearity, with intra- and inter-assay precision for plasma samples being lower than 3.3%. nih.gov For urine samples, the intra- and inter-assay coefficients of variation were below 8.3%. nih.gov These validation results confirm the method's suitability for non-invasive determination of tubular secretory capacity and renal plasma flow in a research setting. nih.gov
Investigations into the Biosynthesis and Enzymology of 1 Methylnicotinamide
Nicotinamide (B372718) N-Methyltransferase (NNMT) Catalyzed Methylation of Nicotinamidemdpi.comfrontiersin.orgwikipedia.orgembopress.orgnih.gov
S-adenosyl-L-methionine + nicotinamide ⇌ S-adenosyl-L-homocysteine + 1-methylnicotinamide (B1211872) wikipedia.org.
The efficiency and substrate preference of NNMT are defined by its kinetic parameters. Detailed kinetic studies have been performed to understand how the enzyme interacts with its substrates. Research indicates that NNMT follows a rapid equilibrium ordered Bi-Bi mechanism nih.govnih.govacs.org. This mechanism suggests that the methyl donor, S-adenosylmethionine (SAM), binds to the enzyme first, forming an NNMT-SAM complex. This is followed by the binding of the methyl acceptor, nicotinamide (NAM), to form a ternary complex nih.govnih.govacs.org. After the methyl group is transferred, the products—methylated nicotinamide (MNA) and S-adenosylhomocysteine (SAH)—are released consecutively nih.govacs.org.
NNMT can methylate various pyridine-containing small molecules, indicating a role in xenobiotic detoxification nih.gov. However, nicotinamide is its primary endogenous substrate. The kinetic parameters for nicotinamide and other substrates have been determined, though values can vary based on assay conditions nih.gov. For instance, one study determined the Km values for nicotinamide and SAM to be 20 ± 3 μM and 24 ± 6.8 μM, respectively, with a kcat of 4.1 ± 0.2 min−1 nih.gov. Another study focusing on the substrate 4-phenylpyridine found it to be a poor substrate for NNMT, with a catalytic efficiency (kcat/Km) less than 0.15% of that for nicotinamide nih.govuu.nl.
Below is a table summarizing kinetic parameters for various NNMT substrates from research findings.
| Substrate | Km (µM) | Vmax (nmol/hr/mg) | kcat (s⁻¹) | kcat/Km (s⁻¹M⁻¹) |
| Nicotinamide | 199 ± 32 | Not Reported | 1000 x 10⁻⁴ | 510 |
| 4-Phenylpyridine | 2375 ± 187 | Not Reported | 5.7 x 10⁻⁴ | 0.2 ± 0.03 |
Note: Data adapted from studies on human recombinant NNMT. Kinetic values can vary based on experimental conditions uu.nl.
Several assay methods have been developed to measure NNMT activity and to screen for its inhibitors, each with distinct principles and levels of sensitivity.
SAHH-Coupled Assay : A common method involves coupling the NNMT reaction with S-adenosyl-L-homocysteine hydrolase (SAHH) nih.gov. In this assay, the SAH produced by NNMT is hydrolyzed by SAHH to form homocysteine. The free thiol group of homocysteine is then detected using a thiol-sensitive fluorophore like ThioGlo, which generates a fluorescent signal proportional to NNMT activity nih.govtribioscience.com.
Fluorometric Assays : Other fluorogenic assay kits are designed to measure NNMT activity directly bpsbioscience.com. These assays typically involve incubating NNMT with its substrates and measuring the increase in fluorescence, which is proportional to the enzyme's activity bpsbioscience.com. The principle often relies on the detection of a product, such as homocysteine derived from SAH tribioscience.com.
Chromatography-Mass Spectrometry Methods : A highly sensitive and specific method utilizes ultra-high-performance hydrophilic interaction chromatography (UHP-HILIC) coupled with mass spectrometry (MS) nih.govresearchgate.net. This technique allows for the rapid separation and direct quantification of the methylated product, 1-methylnicotinamide, providing a robust platform for kinetic analysis and high-throughput screening of both substrates and inhibitors nih.govresearchgate.net.
Tissue and Cellular Expression Profiles of NNMT in Research Modelsmdpi.comtribioscience.com
NNMT expression is regulated in a tissue-specific manner nih.govresearchgate.net. It is most abundantly expressed in the liver and adipose (fat) tissue mdpi.comfrontiersin.orgnih.govnih.gov. Lower levels of NNMT can also be detected in other tissues, including the kidney, lung, skeletal muscle, and heart frontiersin.org. In research models, elevated NNMT expression is observed in the liver and white adipose tissue of mice with obesity and diabetes frontiersin.org.
Furthermore, NNMT is frequently overexpressed in a wide range of human cancers, such as colorectal, gastric, pancreatic, and bladder cancers, as well as glioblastoma frontiersin.orgnih.gov. Studies have shown that NNMT is highly expressed in both the tumor cells and the surrounding stromal cells, particularly cancer-associated fibroblasts (CAFs) nih.gov. This upregulation in cancer is often associated with tumor progression, metastasis, and poorer clinical outcomes nih.govresearchgate.net. In neurological studies, NNMT has been found to be expressed in neurons, including cholinergic neurons within the hippocampus nih.gov.
Regulation of NNMT Activity and its Influence on Cellular Methylation Potentialnih.gov
The activity of NNMT serves as a critical link between cellular metabolism and epigenetic gene regulation nih.govresearchgate.net. By catalyzing the methylation of nicotinamide, NNMT consumes SAM, the universal methyl donor, and produces SAH, a known inhibitor of methyltransferase enzymes embopress.orgnih.gov. Consequently, high levels of NNMT activity can significantly decrease the cellular ratio of SAM to SAH embopress.orgnih.gov. This ratio, often referred to as the "methylation potential," is a critical indicator of the cell's capacity to perform methylation reactions frontiersin.orgnih.gov.
A decrease in the methylation potential due to NNMT overexpression can lead to global hypomethylation of DNA and proteins, including histones nih.govnih.gov. This altered epigenetic state can lead to widespread changes in gene expression frontiersin.org. For example, NNMT-driven changes in histone methylation can activate pro-tumorigenic genes or silence tumor suppressors, thereby contributing to cancer progression revolutionhealth.orgnih.govresearchgate.net. In this way, NNMT acts as a metabolic regulator that can fine-tune the epigenetic landscape of a cell in response to metabolic status revolutionhealth.orgnih.gov.
Research on the Metabolic Pathways and Biological Fate of 1 Methylnicotinamide
Integration within the Nicotinamide (B372718) Salvage Pathway and NAD+ Metabolism
1-Methylnicotinamide (B1211872) is a key metabolite in the nicotinamide salvage pathway, a primary route for the biosynthesis of nicotinamide adenine (B156593) dinucleotide (NAD+). NAD+ is a crucial coenzyme in cellular redox reactions and a substrate for various signaling enzymes. The formation of 1-MNA is catalyzed by the enzyme nicotinamide N-methyltransferase (NNMT), which transfers a methyl group from S-adenosylmethionine (SAM) to nicotinamide. researchgate.netnih.gov This process is not merely for clearance of excess nicotinamide but also plays a regulatory role in cellular metabolism. nih.gov
Further Metabolism of 1-Methylnicotinamide by Aldehyde Oxidase (AO)
Following its formation, 1-MNA is further metabolized by the enzyme aldehyde oxidase (AO), a cytosolic enzyme primarily found in the liver. nih.gov This enzymatic oxidation leads to the formation of two main pyridone derivatives.
One of the primary metabolites formed from the AO-catalyzed oxidation of 1-MNA is 1-methyl-2-pyridone-5-carboxamide (2PYR). nih.gov The formation of 2PYR is a significant pathway for the catabolism of 1-MNA.
The other major metabolite produced through the action of AO on 1-MNA is 1-methyl-4-pyridone-3-carboxamide (4PYR). nih.gov The ratio of 2PYR to 4PYR produced can vary between species. For example, in humans, 2PYR is the major product, whereas in control mice, both 2PYR and 4PYR are formed in more comparable amounts. nih.gov Studies using chimeric mice with humanized livers have shown that the metabolic profile of 1-MNA in these mice closely resembles that in humans, with 2PYR being the predominant metabolite. nih.gov
Metabolic Flux Analysis (MFA) Using Isotope-Labeled Compounds
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. This is often achieved by introducing a stable isotope-labeled substrate, or tracer, into the system and tracking the incorporation of the isotope into downstream metabolites. 1-Methylnicotinamide-d3 Iodide, a deuterated form of 1-MNA, is a suitable tracer for such studies.
While specific studies detailing the use of this compound in MFA are not extensively published, the principles of MFA using isotopically labeled precursors of 1-MNA, such as labeled nicotinamide, have been established. nih.govclinicaltrials.gov These studies allow researchers to trace the flow of atoms through the nicotinamide salvage pathway and determine the relative fluxes towards NAD+ synthesis versus 1-MNA formation and its subsequent metabolism. For example, a clinical trial has been designed to use stable isotope-labeled NMN and nicotinamide to map their flux into NAD+ and its downstream metabolites, including 1-MNA, in blood, muscle, urine, and stool. clinicaltrials.gov This type of research is crucial for understanding how the metabolism of NAD+ precursors is altered in different physiological and pathological states. nih.govclinicaltrials.gov
Influence of Enzyme Inhibition on 1-Methylnicotinamide Metabolism
The metabolism of 1-MNA can be significantly altered by the inhibition of the key enzymes involved in its synthesis and degradation.
The inhibition of Nicotinamide N-Methyltransferase (NNMT) has been a subject of interest for its potential therapeutic applications. nih.gov Potent and selective inhibitors of NNMT have been developed, which can reduce the production of 1-MNA. nih.gov By blocking this enzyme, nicotinamide is redirected towards the synthesis of NAD+, potentially boosting cellular NAD+ levels.
Conversely, the inhibition of aldehyde oxidase (AO) can lead to an accumulation of 1-MNA. Hydralazine (B1673433) is a known time-dependent inhibitor of AO. nih.gov Studies have shown that the use of hydralazine can effectively block the metabolism of AO substrates in human hepatocytes. nih.gov In a rat model of non-alcoholic fatty liver disease, the administration of hydralazine was shown to suppress the metabolism of 1-MNA, leading to increased concentrations of 1-MNA in the liver. researchgate.net Other compounds, such as menadione (B1676200) and chlorpromazine, have also been identified as inhibitors of human liver aldehyde oxidase. nih.gov The inhibition of AO provides a valuable tool for studying the physiological roles of 1-MNA by increasing its bioavailability. researchgate.net
Mechanistic Research on the Biological Roles of 1 Methylnicotinamide Utilizing Labeled Tracers for Quantification
Cardiovascular System Research
MNA, once considered an inactive metabolite, is now recognized for its vasoprotective properties. nih.govnih.gov Research in animal models and human studies has demonstrated its beneficial effects on various aspects of cardiovascular health, from endothelial function to the prevention of atherosclerosis. psu.edupsu.edunih.gov
Endothelial Function and Nitric Oxide (NO) Bioavailability Studies
The endothelium plays a critical role in vascular health, and its dysfunction is a key event in the development of cardiovascular diseases. MNA has been shown to improve endothelial function through mechanisms involving nitric oxide (NO), a key signaling molecule in the vasculature. nih.govnih.gov
In clinical studies involving both healthy and hypercholesterolemic subjects, MNA treatment was found to enhance the flow-mediated dilation (FMD) of the brachial artery, an indicator of endothelial function. nih.gov This improvement was positively correlated with the plasma concentrations of MNA and was negated by the administration of an NO synthase inhibitor, confirming the NO-dependent nature of this vasorelaxation. nih.gov
Mechanism of Action:
Enhanced NO Release: In vitro studies using cultured human endothelial cells have shown that MNA increases the release of NO. nih.gov It also restores NO release in cells that have been compromised by exposure to oxidized low-density lipoprotein (ox-LDL), a key component in atherosclerosis. nih.gov
ADMA-DDAH Pathway: A key mechanism for MNA's action is its ability to decrease the concentration of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of NO synthase. nih.gov MNA achieves this by increasing the expression of dimethylarginine dimethylaminohydrolase 2 (DDAH2), the enzyme responsible for degrading ADMA. nih.gov This action restores the capacity of endothelial cells to produce NO.
| Research Finding | Outcome | Reference |
| Effect of MNA on endothelium-dependent vasorelaxation in apoE(-/-) mice | Improved by 24% (low dose) and 36% (high dose) | nih.gov |
| Effect of MNA on NO/cGMP levels in aorta and endothelial cells | Significantly increased | nih.gov |
| Effect of MNA on ADMA concentrations in aorta and endothelial cells | Significantly decreased | nih.gov |
| Correlation between MNA plasma concentration and flow-mediated dilation (FMD) in hypercholesterolemic subjects | Positive correlation (r=0.78) | nih.gov |
Role in Prostacyclin (PGI2) Synthesis and Regulation
Prostacyclin (PGI2) is a potent vasodilator and inhibitor of platelet aggregation produced by the vascular endothelium. A significant component of MNA's cardiovascular effect is its ability to stimulate PGI2 synthesis.
Research has demonstrated that the anti-thrombotic action of MNA is mediated by a pathway involving cyclooxygenase-2 (COX-2) and the subsequent production of PGI2. nih.gov Administration of MNA leads to a dose-dependent and sustained increase in the blood levels of 6-keto-PGF1α, a stable metabolite of PGI2. nih.gov This effect is central to its anti-platelet and vasoprotective activities. psu.edupsu.edu Studies in diabetic rats also confirmed that MNA increases PGI2 levels, which may contribute to its protective effects in diabetic vasculopathy, although this effect was noted to be more pronounced in the early stages of the disease. nih.gov However, it is worth noting that one study using a perfused rat hindquarters model did not observe any PGI2-releasing properties, suggesting that the effect may be dependent on the specific experimental model and vascular bed. nih.gov
Anti-Thrombotic and Fibrinolytic Mechanisms in Animal Models
MNA exhibits significant anti-thrombotic activity in various animal models. nih.gov This action is primarily attributed to its ability to inhibit platelet-dependent thrombosis. psu.edupsu.edunih.gov
The mechanism behind this effect is directly linked to its stimulation of the COX-2/PGI2 pathway. nih.gov By increasing the endothelial production of PGI2, MNA effectively reduces platelet activation and aggregation, thereby preventing the formation of thrombi. psu.edupsu.edu In rat models of arterial thrombosis, MNA induced a dose-dependent thrombolytic response. nih.gov The inhibition of this effect by a selective COX-2 inhibitor confirmed the crucial role of this enzyme in MNA's anti-thrombotic action. nih.gov While MNA's primary described role is in the prevention of thrombosis (anti-thrombotic), this is intrinsically linked to the broader system of hemostasis which includes fibrinolysis, the process of breaking down clots. The body maintains a balance between clot formation and fibrinolysis, which can be disrupted in disease states. nih.gov MNA's action helps to shift this balance away from a pro-thrombotic state by bolstering the natural anti-platelet defenses of the endothelium.
Anti-Atherosclerotic Investigations
Atherosclerosis, a chronic inflammatory disease of the arteries, is underpinned by endothelial dysfunction, lipid accumulation, and inflammation. MNA has demonstrated pronounced anti-atherosclerotic effects in animal models. psu.edupsu.edunih.gov
In apolipoprotein E-deficient (ApoE/LDLR-/-) mice, a model that spontaneously develops atherosclerosis, long-term treatment with MNA led to a significant reduction in atherosclerotic plaque area. psu.edupsu.edu Furthermore, MNA treatment altered the composition of the plaques, leading to reduced inflammation and cholesterol content. psu.edupsu.edu These anti-atherosclerotic effects are a culmination of MNA's multifaceted actions, including:
Improved Endothelial Function: By enhancing NO and PGI2 production. psu.edupsu.edu
Inhibition of Platelet Activation: Reducing a key contributor to plaque progression. psu.edupsu.edu
Reduced Inflammation: Both systemically and within the plaque itself. psu.edupsu.edu
Interestingly, the progression of atherosclerosis in these mice is associated with a natural, compensatory increase in the body's own production of MNA, suggesting an endogenous protective role for this metabolite. nih.gov
| Parameter Measured in Brachiocephalic Artery of ApoE/LDLR-/- Mice | Effect of MNA Treatment | Reference |
| Atherosclerotic Plaque Area | Reduced | psu.edupsu.edu |
| Plaque Inflammation (Macrophage Content) | Reduced | psu.edupsu.edu |
| Cholesterol Content in Plaque | Reduced | psu.edupsu.edu |
Inflammatory Processes Research
Beyond its direct vascular effects, MNA also possesses immunomodulatory properties. nih.govnih.gov Inflammation is a key driver of cardiovascular disease, and MNA's ability to curb inflammatory processes contributes significantly to its protective profile. psu.edupsu.edu
Modulation of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6)
The effect of MNA on pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) appears to be highly specific and distinct from that of its precursor, nicotinamide (B372718).
Some studies have shown that, unlike nicotinamide which potently inhibits a range of pro-inflammatory cytokines, MNA does not significantly affect the release of TNF-α or IL-6 from activated macrophages or in diabetic animal models. nih.govnih.govnih.gov However, a recent study has shed light on a more specific mechanism of action. This research demonstrated that MNA specifically inhibits the activation of the NLRP3 inflammasome in human macrophages. nih.gov The NLRP3 inflammasome is a key intracellular sensor that, when activated, leads to the release of the potent pro-inflammatory cytokine IL-1β. nih.gov MNA's ability to reduce NLRP3 activation was linked to its capacity to scavenge reactive oxygen species (ROS). nih.gov Notably, in the same study, MNA did not reduce the secretion of IL-6, confirming that its primary immunomodulatory effect on macrophages is targeted at the NLRP3 inflammasome pathway rather than being a broad-spectrum anti-inflammatory agent. nih.gov
| Compound | Effect on LPS-Stimulated TNF-α Release in Macrophages | Effect on LPS-Stimulated IL-6 Release in Macrophages | Reference |
| Nicotinamide | Dose-dependent inhibition | Dose-dependent inhibition | nih.gov |
| 1-MNA | No effect | No effect | nih.govnih.gov |
This targeted action on the NLRP3 inflammasome represents a novel mechanism for MNA's anti-inflammatory effects, with potential relevance for a range of NLRP3-related inflammatory disorders. nih.gov
Neurobiological Research
Emerging research highlights the significant neuroprotective potential of 1-Methylnicotinamide (B1211872).
Studies in animal models have demonstrated the neuroprotective efficacy of 1-Methylnicotinamide against various neurotoxic insults and cognitive deficits. In a mouse model where cognitive impairment was induced by the administration of amyloid-beta (Aβ) peptides, a key factor in Alzheimer's disease, MNA treatment significantly reversed learning and memory deficits. nih.gov This was observed through a battery of behavioral tests, including the Morris water maze, Y-maze, and novel object recognition tests, all of which showed improved performance in MNA-treated mice compared to the control group. nih.gov
Further research into its protective mechanisms shows that MNA can shield neuronal cells from mitochondrial toxins. nih.gov For instance, MNA has been shown to reduce the toxicity induced by rotenone, an inhibitor of mitochondrial complex I. nih.gov The expression of Nicotinamide N-methyltransferase (NNMT), the enzyme that produces MNA, confers protection against a range of mitochondrial toxins, suggesting that MNA plays a crucial role in maintaining mitochondrial function and neuronal energy homeostasis. nih.gov
Table 1: Effects of 1-Methylnicotinamide on Cognitive Performance in Aβ-Induced Mouse Models
| Performance Test | Observation | Reference |
| Morris Water Maze | Significant reversal of cognitive impairments. | nih.gov |
| Y-Maze | Significant reversal of cognitive impairments. | nih.gov |
| Novel Object Recognition | Significant reversal of cognitive impairments. | nih.gov |
Neuroinflammation is a critical component in the pathology of many neurodegenerative diseases. nih.govnih.gov 1-Methylnicotinamide has been found to exert potent anti-inflammatory effects within the brain. In mouse models of amyloid-beta-induced neurotoxicity, MNA administration suppressed the activation of microglia, which are the primary immune cells of the central nervous system. nih.gov This was accompanied by a decrease in the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov The mechanism for this appears to involve the inhibition of the nuclear translocation of NF-κB p65, a key regulator of the inflammatory response. nih.gov
Brain-Derived Neurotrophic Factor (BDNF) is a vital protein for neuronal survival, growth, and synaptic plasticity. nih.govyoutube.comyoutube.com Chronic neuroinflammation is known to negatively affect BDNF signaling pathways. nih.govnih.gov By mitigating neuroinflammation and neuronal apoptosis, MNA helps create a more favorable environment for neuronal health, a state in which BDNF can effectively exert its neurotrophic functions. nih.gov MNA's ability to reduce neuronal apoptosis was demonstrated by a decrease in TUNEL-positive cells and an increased ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax in the hippocampus. nih.gov
Metabolic Regulation and Energy Homeostasis Studies
1-Methylnicotinamide is a key regulator of cellular metabolism, with profound effects on energy homeostasis, particularly through its interaction with SIRT1 and its influence on liver and muscle tissues.
A central mechanism for MNA's metabolic benefits is its ability to enhance the protein levels of Sirtuin 1 (SIRT1), a critical enzyme that regulates metabolism and aging. nih.gov Research has shown that MNA increases SIRT1 protein expression and stability, often without affecting its mRNA levels. nih.govnih.gov This stabilization of SIRT1 is crucial for the metabolic benefits observed with MNA supplementation. nih.gov In studies using mouse models of type 2 diabetes (T2DM), MNA treatment led to the upregulation of SIRT1 expression in both the liver and skeletal muscle. nih.govspandidos-publications.comnih.gov This activation of SIRT1 is a key step that triggers downstream improvements in glucose and lipid metabolism. nih.govspandidos-publications.com For instance, the protective effects of MNA against age-related hearing loss in mice on a high-fat diet were also linked to its ability to upregulate SIRT1 expression in the cochlea. nih.gov
In the liver, which has the highest expression of the MNA-producing enzyme NNMT, MNA plays a significant role in regulating lipid metabolism. nih.govdiabetesjournals.orgnih.gov Studies in animal models of non-alcoholic fatty liver disease (NAFLD) and diet-induced obesity show that MNA administration leads to a marked reduction in hepatic lipid accumulation. nih.govnih.govnih.gov Supplementing a high-fat diet with MNA was found to decrease liver triglycerides and both serum and liver cholesterol levels in mice. nih.gov This effect is mediated by the MNA-induced stabilization of SIRT1. nih.govnih.gov One study highlighted that improving MNA's bioavailability by inhibiting its breakdown led to a more pronounced decrease in liver triglyceride levels in a rat model of fatty liver. nih.gov
1-Methylnicotinamide has been shown to significantly improve insulin (B600854) sensitivity in models of type 2 diabetes. nih.govspandidos-publications.com In obese T2DM mice, MNA treatment reduces fasting blood glucose and insulin levels, indicating an improvement in systemic insulin resistance. nih.govspandidos-publications.comnih.gov The underlying mechanisms involve multiple signaling pathways.
In the liver, MNA enhances insulin sensitivity by activating SIRT1, which in turn inhibits the acetylation of the transcription factor FOXO1. nih.govnih.gov This action downregulates the expression of key genes involved in gluconeogenesis (the production of glucose in the liver), thereby reducing hepatic glucose output. nih.govnih.gov
In skeletal muscle, MNA improves insulin resistance by activating the SIRT1/PGC-1α signaling pathway. spandidos-publications.com It also enhances the insulin signaling pathway involving IRS1, PI3K, AKT, and GLUT4, which promotes glucose uptake and utilization by muscle cells. spandidos-publications.com The effects of MNA on improving glucose uptake were reversed when a SIRT1 inhibitor was used, confirming the essential role of SIRT1 in this process. spandidos-publications.com
Table 2: Mechanistic Effects of 1-Methylnicotinamide on Insulin Sensitivity
| Tissue | Pathway | Effect | Reference |
| Liver | SIRT1/FOXO1 | Activates SIRT1, inhibits FOXO1 acetylation, reduces hepatic glucose output. | nih.gov, nih.gov |
| Skeletal Muscle | SIRT1/PGC-1α | Activates SIRT1 and PGC-1α, promotes glucose utilization. | spandidos-publications.com |
| Skeletal Muscle | IRS1/PI3K/AKT/GLUT4 | Increases phosphorylation of pathway proteins, enhances glucose uptake. | spandidos-publications.com |
Cancer Research and Anti-Metastatic Investigations
The metabolic enzyme Nicotinamide N-methyltransferase (NNMT) and its product, 1-methylnicotinamide (1-MNA), have garnered significant attention in cancer research. The utilization of labeled tracers, such as 1-Methylnicotinamide-d3 Iodide, allows for precise quantification and tracking of these molecules, providing deeper insights into their roles in tumorigenesis and metastasis.
Overexpression of NNMT is a documented phenomenon in a variety of human cancers, including but not limited to, lung, liver, kidney, bladder, and colon cancers. nih.gov This increased expression is not merely a correlative finding; it has been shown to actively promote the migration, invasion, proliferation, and survival of cancer cells. nih.gov The enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide, yielding S-adenosylhomocysteine (SAH) and 1-MNA. nih.gov
Table 1: NNMT Expression and its Pro-Tumorigenic Functions
| Cancer Type | Effect of NNMT Overexpression | Reference |
|---|---|---|
| Lung, Liver, Kidney, Bladder, Colon | Promotes migration, invasion, proliferation, and survival of cancer cells. | nih.gov |
| Colorectal Cancer | Associated with metastasis and unfavorable survival. High NNMT in stromal cells promotes migration and invasion of cancer cells via 1-MNA secretion. | nih.gov |
| Breast Cancer | Promotes cancer cell plasticity and metastatic colonization. | nih.gov |
The impact of NNMT on the epigenetic state of cancer cells is a key area of investigation. The consumption of SAM by NNMT leads to a depletion of the cellular methyl pool, which is essential for methylation reactions that regulate gene expression. nih.gov This results in an altered epigenetic landscape characterized by hypomethylated histones and other cancer-related proteins. nih.gov This epigenetic remodeling is not a random occurrence; it leads to the heightened expression of pro-tumorigenic gene products. nih.gov
In basal-like breast cancer models, NNMT has been shown to promote an epigenetic state that maintains basal and mesenchymal programs. nih.gov Depletion of NNMT in these models leads to a shift towards a more differentiated and less metastatic phenotype. nih.gov Specifically, NNMT controls the expression of a PRDM5-collagen axis, which is crucial for metastatic colonization in the lung. nih.gov This highlights a direct mechanistic link between a deregulated metabolic enzyme and widespread, functionally significant changes in the epigenetic landscape of cancer cells. nih.gov The product of NNMT, 1-MNA, is now understood to act primarily as a stable sink for methyl groups rather than a direct pro-tumorigenic signaling molecule in this context. nih.gov
The role of 1-MNA in metastasis is complex and appears to be context-dependent. In a murine mammary gland cancer model, 1-MNA, when administered as a monotherapy, did not affect the growth of primary tumors but did show a tendency to inhibit the formation of lung metastases. nih.gov This anti-metastatic activity was further enhanced when 1-MNA was combined with the chemotherapeutic agent cyclophosphamide, resulting in a significant reduction in lung metastases. nih.gov
Interestingly, the effect of 1-MNA on tumor vasculature is distinct. Studies have shown that 1-MNA can enhance the formation of tumor vasculature and markedly increase the production of prostacyclin (PGI2). nih.gov This pro-angiogenic effect contrasts with its potential anti-metastatic properties, suggesting a multifaceted role in the tumor microenvironment. The anti-metastatic effects of 1-MNA are thought to be linked to the COX-2/PGI2 pathway. nih.gov Further research is needed to fully elucidate the mechanisms behind these seemingly contradictory effects and to determine the applicability of these findings across a broader range of cancers. nih.gov
Research in Exercise Physiology and Endurance Capacity in Animal Models
Beyond its role in cancer, 1-MNA has been investigated for its effects on physical performance. In animal models, particularly in diabetic mice, 1-MNA has demonstrated a significant impact on exercise capacity. plos.orgnih.govnih.gov
Long-term supplementation with 1-MNA in diabetic mice resulted in a significant prolongation of the time to fatigue during endurance exercise. plos.orgnih.govnih.gov This improvement in endurance was not associated with changes in hematocrit, hemoglobin, or lipid profiles. plos.orgnih.gov However, it was linked to an improvement in insulin sensitivity. plos.orgnih.govnih.gov The proposed mechanism for this enhanced exercise capacity involves the release of prostacyclin (PGI2), a known vasodilator and anti-inflammatory agent. plos.orgnih.gov Post-exercise, MNA-treated animals showed a trend towards increased levels of a stable PGI2 metabolite and a substantial reduction in post-exercise leukocytosis, suggesting a moderation of the inflammatory response to exercise. plos.orgnih.govnih.gov These findings were the first to demonstrate that 1-MNA can improve endurance exercise capacity in a diabetic mouse model, potentially through mechanisms related to PGI2 and improved insulin sensitivity rather than direct anti-diabetic effects. plos.orgnih.gov
Table 2: Effects of 1-MNA on Exercise Parameters in Diabetic Mice
| Parameter | Effect of 1-MNA Treatment | Reference |
|---|---|---|
| Endurance Running Time | Significantly prolonged | plos.orgnih.govnih.gov |
| Insulin Sensitivity | Improved | plos.orgnih.govnih.gov |
| Post-exercise Leukocytosis | Substantially reduced | plos.orgnih.govnih.gov |
| Post-exercise Δ6-keto-PGF1α (PGI2 metabolite) | Tended to increase | plos.orgnih.gov |
Transporter Studies and Pharmacokinetic Research Involving 1 Methylnicotinamide
Substrate Investigations for Organic Cation Transporter (OCT) Family
The Organic Cation Transporter (OCT) family, part of the Solute Carrier (SLC) 22A family, plays a crucial role in the transport of a wide array of endogenous compounds and xenobiotics, including many drugs. nih.govtandfonline.com 1-Methylnicotinamide (B1211872) has been identified as a substrate for members of this family, particularly OCT1 and OCT2, which govern its movement across cell membranes in the liver and kidneys, respectively. nih.govsolvobiotech.com
The human organic cation transporter 1 (OCT1), encoded by the SLC22A1 gene, is predominantly expressed on the basolateral (sinusoidal) membrane of hepatocytes. nih.govsolvobiotech.com It facilitates the uptake of organic cations from the blood into the liver. solvobiotech.com However, emerging research suggests that OCT1 also mediates the efflux of 1-methylnicotinamide from the liver into the systemic circulation following its synthesis from nicotinamide (B372718) by nicotinamide N-methyltransferase (NNMT). mdpi.comnih.govresearchgate.net
This efflux role is a critical aspect of 1-methylnicotinamide's pharmacokinetics. nih.gov Inhibition of OCT1 has been shown to decrease the plasma concentration of 1-methylnicotinamide. mdpi.comnih.gov For instance, the OCT inhibitor cimetidine (B194882) has been observed to reduce plasma levels of 1-methylnicotinamide, a finding attributed to the inhibition of its OCT1-mediated release from hepatocytes. mdpi.comnih.gov This counterintuitive observation—where an inhibitor of a transporter involved in clearance leads to decreased plasma levels of an endogenous substrate—highlights the complexity of transporter-mediated drug disposition. mdpi.comnih.gov
Studies using human embryonic kidney (HEK293) cells overexpressing OCT1 have confirmed that 1-methylnicotinamide is a substrate for this transporter. mdpi.comnih.gov One study reported an 11-fold increase in 1-methylnicotinamide uptake in OCT1-transfected HEK293 cells compared to control cells. mdpi.com Another study showed a 2.5-fold higher uptake in OCT1-expressing cells. nih.gov These findings support the hypothesis that OCT1 is a key determinant of 1-methylnicotinamide's systemic availability. mdpi.comnih.gov
Table 1: In Vitro Evidence for 1-Methylnicotinamide as an OCT1 Substrate
| Cell Model | Finding | Reference |
|---|---|---|
| HEK293-OCT1 | 11-fold increase in 1-methylnicotinamide uptake compared to mock cells. | mdpi.com |
| HEK293-OCT1 | 2.5-fold higher uptake of 1-methylnicotinamide compared to mock cells. | nih.gov |
The renal elimination of 1-methylnicotinamide is a classic example of active tubular secretion, a process in which the kidneys remove substances from the blood at a rate exceeding that of glomerular filtration alone. physiology.orgmdpi.com This secretion is primarily mediated by the organic cation transporter 2 (OCT2), which is located on the basolateral membrane of renal proximal tubule cells. nih.govnih.gov OCT2 is responsible for the uptake of 1-methylnicotinamide from the bloodstream into the tubular cells, the first step in its journey to excretion in the urine. nih.govpnas.org
The involvement of OCT2 in the renal handling of 1-methylnicotinamide has been well-documented. researchgate.netnih.gov The renal clearance of 1-methylnicotinamide is significantly higher than the glomerular filtration rate, indicating net tubular secretion. mdpi.comresearchgate.net Inhibition of OCT2 by drugs such as trimethoprim (B1683648) and cimetidine leads to a decrease in the renal clearance of 1-methylnicotinamide. researchgate.netresearchgate.net This interaction forms the basis for its use as a probe to study OCT2 function.
Table 2: Kinetic Parameters for 1-Methylnicotinamide Transport by OCT2
| Parameter | Value | Cell System | Reference |
|---|
Role of Multidrug and Toxin Extrusion (MATE) Transporters (MATE1, MATE2K) in Elimination
Following uptake into renal proximal tubule cells by OCT2, the final step in the urinary excretion of 1-methylnicotinamide is its efflux across the apical (brush-border) membrane into the tubular lumen. nih.govpnas.org This process is mediated by the Multidrug and Toxin Extrusion (MATE) proteins, specifically MATE1 and MATE2-K. nih.govnih.gov These transporters function as proton/organic cation exchangers, using a proton gradient to drive the efflux of cationic compounds into the urine. nih.govsolvobiotech.com
Both MATE1 and MATE2-K have been identified as key transporters for 1-methylnicotinamide. researchgate.netnih.gov In vitro studies have determined the kinetic parameters for this interaction, confirming 1-methylnicotinamide as a substrate. nih.gov The potent MATE inhibitor pyrimethamine (B1678524) has been shown to competitively inhibit the transport of 1-methylnicotinamide by both MATE1 and MATE2-K. nih.gov Clinically, the administration of MATE inhibitors like pyrimethamine and cimetidine significantly reduces the renal clearance of endogenous 1-methylnicotinamide, underscoring the critical role of these transporters in its elimination. nih.govboehringer-ingelheim.com
Table 3: Kinetic Parameters for 1-Methylnicotinamide Transport by MATE Transporters
| Transporter | Km (Michaelis constant) | Cell System/Method | Reference |
|---|---|---|---|
| MATE1 | 301 ± 18 µmol/L | Not specified | nih.gov |
| MATE2-K | 422 ± 63 µmol/L | Not specified | nih.gov |
Utility of 1-Methylnicotinamide as an Endogenous Probe for Transporter Activity
The heavy reliance of 1-methylnicotinamide on OCT and MATE transporters for its disposition makes it a valuable endogenous biomarker for assessing the in vivo activity of these pathways and predicting potential drug-drug interactions (DDIs). nih.govresearchgate.netnih.gov By measuring changes in the plasma concentrations and/or renal clearance of 1-methylnicotinamide following the administration of a new drug candidate, researchers can evaluate the inhibitory potential of that drug on OCT2, MATE1, and MATE2-K. researchgate.netresearchgate.net
For example, a significant decrease in the renal clearance of 1-methylnicotinamide when co-administered with another drug suggests that the drug inhibits either OCT2 or the MATE transporters. researchgate.net Studies have demonstrated a strong correlation between the inhibitory effects of drugs on the renal clearance of 1-methylnicotinamide and that of metformin (B114582), a well-established clinical probe substrate for these transporters. researchgate.net For instance, the OCT2/MATE inhibitor trimethoprim was found to decrease the renal clearances of both metformin and 1-methylnicotinamide, with the decreases showing a significant correlation. researchgate.net
While 1-methylnicotinamide is a sensitive biomarker for renal MATE inhibition, its utility as a specific probe for OCT2 has been questioned due to the confounding influence of OCT1 on its plasma concentrations. mdpi.comnih.gov Inhibition of OCT1-mediated release from the liver can lower plasma 1-methylnicotinamide levels, potentially masking the increase that would be expected from the inhibition of renal clearance by OCT2. mdpi.comnih.gov Despite this limitation, monitoring the renal clearance of 1-methylnicotinamide remains a specific and sensitive method for detecting MATE-mediated DDIs. boehringer-ingelheim.com
Table 4: Clinical DDI Studies Using 1-Methylnicotinamide as an Endogenous Probe
| Inhibitor | Effect on 1-Methylnicotinamide Renal Clearance | Reference |
|---|---|---|
| Pyrimethamine | Significantly decreased from 403 ± 61 to 119 ± 16 mL/min/kg | nih.gov |
| Trimethoprim | Decreased by 19.9% | researchgate.net |
| Cimetidine | Geometric mean ratio of 75% (decreased) when co-administered with a drug cocktail | boehringer-ingelheim.com |
| Verapamil | No significant effect | boehringer-ingelheim.com |
Applications in Metabolomics and Isotope Tracing Studies
Use of 1-Methylnicotinamide-d3 Iodide for Quantitative Metabolomic Profiling
This compound serves as an internal standard in quantitative metabolomic profiling. In techniques like liquid chromatography-mass spectrometry (LC-MS), the known concentration of the deuterated standard allows for the precise quantification of its unlabeled counterpart, 1-methylnicotinamide (B1211872) (MNA), in biological samples. This method is crucial for obtaining accurate measurements of metabolite levels, which can then be used to assess metabolic changes in response to various stimuli or disease states. The use of stable isotope-labeled internal standards like this compound is a cornerstone of robust and reliable quantitative metabolomics. nih.govnih.gov
Investigating Metabolic Pathway Alterations in Cellular and Animal Disease Models
A study on keloid pathogenesis used metabolomics to reveal that 1-methylnicotinamide may be a metabolic indicator of disease severity. nih.gov Another investigation highlighted the role of 1-methylnicotinamide as an immune regulatory metabolite in the tumor microenvironment of human ovarian cancer. nih.gov
Deuterium (B1214612) Labeling for Tracing Metabolic Pathways and Identifying Enzyme Activities
The deuterium atoms on this compound act as a tracer, allowing researchers to follow the metabolic journey of the molecule. nih.gov This technique, known as isotope tracing, is fundamental to understanding the complex network of biochemical reactions that constitute metabolic pathways. mdpi.comnih.govnih.gov When this compound is introduced into a biological system, the deuterium label allows for its distinction from the naturally occurring, unlabeled MNA. medchemexpress.com
By analyzing the distribution of the deuterium label in downstream metabolites, scientists can elucidate the specific enzymatic reactions and pathways involved in MNA metabolism. nih.gov This provides a dynamic view of metabolic flux, which is the rate of turnover of molecules through a metabolic pathway.
Quantitative Metabolite Analysis for Comprehensive Pathway Elucidation
Quantitative analysis of metabolites, facilitated by the use of standards like this compound, is essential for a comprehensive understanding of metabolic pathways. mdpi.comnih.gov By accurately measuring the concentrations of MNA and its related metabolites, researchers can construct detailed models of metabolic networks. This quantitative data is critical for identifying bottlenecks in pathways, understanding regulatory mechanisms, and observing how these pathways are perturbed in disease. nih.gov
The integration of quantitative data from isotope tracing studies with other "omics" data, such as genomics and proteomics, allows for a systems-level understanding of metabolism. This holistic approach is crucial for deciphering the intricate interplay of genes, proteins, and metabolites that govern cellular function.
Future Research Directions and Unexplored Avenues
Elucidating Novel Biological Functions and Signaling Pathways of 1-Methylnicotinamide (B1211872)
1-Methylnicotinamide, a primary metabolite of nicotinamide (B372718) (a form of vitamin B3), has emerged as a molecule with a surprisingly diverse range of biological activities. nih.gov While initially considered an inactive byproduct of nicotinamide metabolism, recent research has unveiled its significant anti-inflammatory, anticoagulant, and vascular-protective properties. nih.govwikipedia.org Future research is poised to uncover even more of its functions and the intricate signaling pathways it governs.
Current evidence suggests that many of 1-MNA's effects are mediated through the prostacyclin (PGI2) and nitric oxide (NO) signaling pathways. nih.govwikipedia.org It has been shown to enhance the bioavailability of NO, a critical molecule for vasodilation, and to stimulate the production of PGI2, which plays a key role in preventing platelet aggregation and thrombosis. nih.govwikipedia.org Further investigation is needed to fully delineate the molecular mechanisms by which 1-MNA modulates these pathways and to identify other potential downstream effectors.
The anti-inflammatory actions of 1-MNA are particularly noteworthy. Studies have indicated that it can reduce the production of pro-inflammatory cytokines like TNF-α and interleukin-6 (IL-6). patsnap.comnih.gov This has significant implications for a host of inflammatory conditions, from atherosclerosis to inflammatory bowel disease. patsnap.comnih.gov A key area of future research will be to determine the precise cellular and molecular targets of 1-MNA's anti-inflammatory effects and whether it can be harnessed to treat a broader range of inflammatory disorders.
Moreover, emerging research points to a role for 1-MNA in metabolic regulation. It has been shown to influence lipid metabolism and may play a role in conditions like obesity and diabetes. wikipedia.orgnih.gov The compound also appears to impact cellular energy homeostasis through its influence on NAD+ levels and sirtuin activity. researchgate.net Unraveling the complexities of 1-MNA's metabolic functions and its interplay with key metabolic regulators will be a critical pursuit.
In the context of cancer, 1-MNA has been identified as an immune regulatory metabolite within the tumor microenvironment. nih.govnih.gov It appears to modulate the function of T cells, which could have profound implications for cancer immunotherapy. nih.govnih.gov Further studies are essential to understand how 1-MNA influences anti-tumor immunity and whether targeting this pathway could represent a novel therapeutic strategy.
Advanced Tracer Applications in Complex Biological Systems and Integrated Omics Research
The use of stable isotope-labeled compounds, such as 1-Methylnicotinamide-d3 Iodide, is central to advancing our understanding of complex biological systems. These tracers, in conjunction with powerful analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, allow researchers to track the metabolic fate of molecules in vivo. nih.govnih.gov This field, often referred to as metabolomics or metabolic flux analysis, provides a dynamic view of cellular metabolism that is not achievable with static measurements alone. nih.govyoutube.com
Future applications of this compound and other deuterated tracers will be instrumental in several key areas:
Metabolic Flux Analysis: By introducing this compound into a biological system, researchers can trace the flow of the deuterated methyl group through various metabolic pathways. nih.govnih.gov This allows for the quantification of metabolic fluxes—the rates of turnover of metabolites in a network of biochemical reactions. nih.govnih.gov This information is crucial for understanding how metabolism is altered in different physiological and pathological states, such as cancer, diabetes, and neurodegenerative diseases.
Pharmacokinetic and Drug Metabolism Studies: Deuterated compounds are widely used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of drugs. nih.govnih.gov The use of this compound as an internal standard ensures the accurate quantification of 1-MNA, which is essential for understanding its own metabolic fate and for developing it as a potential therapeutic agent.
Integrated Omics Research: The integration of metabolomics data obtained using tracers like this compound with other "omics" data (genomics, transcriptomics, proteomics) offers a systems-level understanding of biological processes. researchgate.net This integrated approach can reveal how genetic variations or changes in gene and protein expression impact metabolic pathways and ultimately influence phenotype. For example, by combining metabolomic data with genomic data, researchers can identify novel enzyme-substrate relationships or uncover the genetic basis of metabolic disorders.
The development of more sophisticated analytical platforms and computational modeling tools will further enhance the power of tracer-based studies. These advancements will enable the analysis of ever more complex biological systems and provide unprecedented insights into the intricate web of metabolic interactions that govern life.
Development of Enhanced Analytical Methodologies for High-Throughput Studies
The growing interest in the biological roles of 1-MNA and other nicotinamide metabolites necessitates the development of more advanced and high-throughput analytical methods. The field of "NADomics," which focuses on the comprehensive analysis of the NAD+ metabolome, is rapidly evolving to meet this demand. nih.gov
Currently, liquid chromatography-mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of 1-MNA and its related compounds in biological samples such as plasma, urine, and tissues. researchgate.netnih.govresearchgate.net Various LC-MS/MS methods have been developed, often employing techniques like hydrophilic interaction liquid chromatography (HILIC) to effectively separate these polar molecules. nih.govnih.gov
However, the need for faster and more cost-effective methods for large-scale clinical and research studies is driving innovation in this area. Future developments are likely to focus on:
High-Throughput LC-MS/MS: Miniaturization and automation of LC-MS/MS platforms will be key to increasing sample throughput. This includes the use of micro- and nano-flow LC systems and automated sample preparation protocols.
Capillary Electrophoresis (CE): CE is another powerful separation technique that is well-suited for the analysis of charged and polar molecules like 1-MNA. patsnap.comnih.govresearchgate.net CE coupled with mass spectrometry (CE-MS) offers high separation efficiency and can be a valuable alternative or complementary technique to LC-MS.
Novel Biosensors: A particularly exciting area of development is the creation of biosensors for the real-time and high-throughput detection of 1-MNA. nih.govnih.gov Researchers have explored the use of pillar[n]arenes, a class of macrocyclic molecules, that can selectively bind to 1-MNA and produce a detectable signal, such as a change in fluorescence. nih.govnih.govyoutube.com These biosensors have the potential to enable rapid and simple quantification of 1-MNA in crude biological samples without the need for extensive sample preparation, making them ideal for point-of-care diagnostics and high-throughput screening applications.
The table below summarizes some of the current and emerging analytical techniques for 1-MNA detection.
| Analytical Technique | Principle | Advantages | Future Directions |
| LC-MS/MS | Separation by liquid chromatography followed by mass spectrometric detection. researchgate.netnih.gov | High sensitivity and specificity. researchgate.netnih.gov | Miniaturization, automation for high-throughput analysis. |
| HPLC | Separation based on the differential partitioning of compounds between a stationary and a mobile phase. nih.govnih.gov | Robust and widely available. | Development of novel stationary phases for improved separation of polar metabolites. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of charged species in an electric field. patsnap.comnih.gov | High separation efficiency for polar and charged molecules. researchgate.net | Coupling with MS for enhanced detection and identification. |
| Biosensors (Pillararenes) | Selective binding of 1-MNA to a synthetic receptor, leading to a detectable signal change. nih.govnih.gov | Potential for rapid, high-throughput, and point-of-care detection in crude samples. nih.govnih.gov | Improving sensitivity, selectivity, and integration into diagnostic devices. |
Exploration of 1-Methylnicotinamide Interactions with Emerging Therapeutic Targets
The expanding knowledge of 1-MNA's biological activities has opened up new avenues for exploring its interactions with a range of therapeutic targets. This research could lead to the development of novel treatments for a variety of diseases.
One of the most promising areas is in cancer therapy . Studies have shown that 1-MNA can inhibit cancer metastasis, suggesting its potential as an anti-cancer agent. nih.gov Furthermore, its role as an immune regulatory metabolite in the tumor microenvironment indicates that it could be a target for enhancing the efficacy of immunotherapies. nih.govnih.gov Research is ongoing to elucidate the precise mechanisms by which 1-MNA exerts these effects and to identify the specific cellular receptors or signaling molecules it interacts with in cancer cells and immune cells.
The link between 1-MNA and sirtuins , a class of proteins that play crucial roles in metabolism, aging, and cellular stress responses, is another exciting frontier. researchgate.netnih.govnih.gov 1-MNA has been shown to influence the activity of SIRT1 and SIRT3. nih.govnih.gov This interaction could have therapeutic implications for a wide range of age-related diseases, including metabolic disorders, neurodegenerative diseases, and cardiovascular disease. Future studies will aim to understand the structural basis of the 1-MNA-sirtuin interaction and to explore whether modulating this interaction can provide therapeutic benefits.
The connection between nicotinamide metabolism and PARP (Poly (ADP-ribose) polymerase) inhibitors , a class of cancer drugs, also warrants further investigation. nih.govresearchgate.netelsevierpure.comfrontiersin.org Nicotinamide, the precursor of 1-MNA, is known to inhibit PARP activity. nih.govresearchgate.net Given that PARP inhibitors are used to treat certain types of cancer, understanding the interplay between 1-MNA, nicotinamide, and PARP could lead to new strategies for improving the efficacy of these drugs or overcoming resistance.
Finally, the well-established role of 1-MNA in improving endothelial function presents a clear therapeutic opportunity. wikipedia.orgnih.govnih.gov It has been shown to protect against endothelial dysfunction and attenuate atherogenesis by modulating the asymmetric dimethylarginine (ADMA)-dimethylarginine dimethylaminohydrolase (DDAH) axis. nih.gov This makes 1-MNA a compelling candidate for the treatment and prevention of cardiovascular diseases. Future research will focus on developing 1-MNA-based therapies for conditions characterized by endothelial dysfunction and on identifying the optimal strategies for delivering this molecule to the vascular endothelium.
The table below highlights some of the key emerging therapeutic targets for 1-MNA.
| Therapeutic Target | Potential Therapeutic Application | Key Research Questions |
| Cancer Metastasis Pathways | Prevention and treatment of metastatic cancer. nih.gov | What are the molecular mechanisms by which 1-MNA inhibits metastasis? Can it be used in combination with other cancer therapies? |
| Tumor Microenvironment (Immune Cells) | Enhancement of cancer immunotherapy. nih.govnih.gov | How does 1-MNA modulate the function of different immune cell types? Can targeting the 1-MNA pathway reverse immune suppression in the tumor microenvironment? |
| Sirtuins (e.g., SIRT1, SIRT3) | Treatment of age-related diseases, metabolic disorders, and neurodegeneration. researchgate.netnih.govnih.gov | What is the structural basis of the 1-MNA-sirtuin interaction? What are the downstream consequences of this interaction in different tissues? |
| PARP (Poly (ADP-ribose) polymerase) | Improving the efficacy of PARP inhibitors and overcoming drug resistance in cancer. researchgate.netelsevierpure.comfrontiersin.org | What is the interplay between 1-MNA, nicotinamide, and PARP activity in cancer cells? Can this be exploited for therapeutic benefit? |
| Endothelial Dysfunction Pathways (e.g., ADMA-DDAH axis) | Treatment and prevention of cardiovascular diseases. nih.govnih.gov | What are the optimal strategies for delivering 1-MNA to the endothelium? Can it reverse established atherosclerotic plaques? |
Q & A
Q. How should conflicting results from isotopic dilution assays be interpreted?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
